1-[(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperidine-4-carboxamide
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Overview
Description
1-[(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound belonging to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocycle consisting of fused pyrazole and pyridine rings. This core is further substituted with an ethyl group, a phenyl group, and a piperidinecarboxamide moiety, contributing to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-4-PIPERIDINECARBOXAMIDE typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by functionalization at various positions. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate to form the pyrazolo[3,4-b]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1-[(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
1-[(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound’s unique properties make it valuable in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors in the nervous system to alleviate neurological symptoms . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar bicyclic structure but with a pyrimidine ring instead of a pyridine ring, resulting in different chemical properties and biological effects.
Pyrazolo[4,3-e][1,2,4]triazines:
Uniqueness
1-[(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-4-PIPERIDINECARBOXAMIDE stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinecarboxamide moiety, in particular, enhances its potential as a therapeutic agent by improving its pharmacokinetic properties and target specificity .
Properties
Molecular Formula |
C21H23N5O2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-(1-ethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H23N5O2/c1-2-26-20-17(13-23-26)16(12-18(24-20)14-6-4-3-5-7-14)21(28)25-10-8-15(9-11-25)19(22)27/h3-7,12-13,15H,2,8-11H2,1H3,(H2,22,27) |
InChI Key |
NXJSAEXFDQZSDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCC(CC4)C(=O)N |
Origin of Product |
United States |
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